molecular formula C10H13ClFO3P B13710761 Diethyl (4-Chloro-2-fluorophenyl)phosphonate

Diethyl (4-Chloro-2-fluorophenyl)phosphonate

Cat. No.: B13710761
M. Wt: 266.63 g/mol
InChI Key: JGEFWYPYXAPZRY-UHFFFAOYSA-N
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Description

Diethyl (4-Chloro-2-fluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13ClFO3P It is a derivative of phosphonic acid and contains both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Chloro-2-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diethyl phosphite with 4-chloro-2-fluorophenyl iodide in the presence of a palladium catalyst and a suitable ligand can produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Chloro-2-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-Chloro-2-fluorophenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-Chloro-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-vinylphenyl)phosphonate
  • Diethyl (4-methylphenyl)phosphonate
  • Diethyl (4-bromophenyl)phosphonate

Uniqueness

Diethyl (4-Chloro-2-fluorophenyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications. Its reactivity and selectivity in various chemical reactions set it apart from other similar phosphonates.

Properties

Molecular Formula

C10H13ClFO3P

Molecular Weight

266.63 g/mol

IUPAC Name

4-chloro-1-diethoxyphosphoryl-2-fluorobenzene

InChI

InChI=1S/C10H13ClFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

JGEFWYPYXAPZRY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Cl)F)OCC

Origin of Product

United States

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